1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
This compound is a tetrahydroisoquinoline derivative featuring a 4-chlorophenyl group at position 1 and a 3-fluorobenzylsulfanyl substituent at position 2. The core structure includes a fused bicyclic system (5,6,7,8-tetrahydroisoquinoline) and a nitrile group at position 3.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2S/c24-17-10-8-16(9-11-17)22-20-7-2-1-6-19(20)21(13-26)23(27-22)28-14-15-4-3-5-18(25)12-15/h3-5,8-12H,1-2,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGEWGHQUXUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 439096-92-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18ClFN2S
- Molecular Weight : 408.92 g/mol
- Boiling Point : Approximately 564.2 °C (predicted)
- Density : 1.34 g/cm³ (predicted)
- pKa : -0.50 (predicted)
The biological activity of this compound is primarily attributed to its isoquinoline structure, which is known for various pharmacological effects including:
- Antitumor Activity : Isoquinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains.
- Neuropharmacological Effects : The presence of the chlorophenyl and fluorobenzyl groups may influence neurotransmitter systems.
Antitumor Activity
Several studies have indicated that isoquinoline derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung) | 15.2 | |
| 1-(4-Chlorophenyl)-3-(thioether analog) | MCF7 (breast) | 12.7 |
Antimicrobial Activity
The compound has demonstrated moderate to strong antibacterial activity against various pathogens:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Salmonella typhi | Weak to Moderate |
Neuropharmacological Effects
Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antitumor Efficacy in vitro : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in A549 lung cancer cells.
- Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of over sixty human tumor cell lines. The results indicated a significant inhibition of cell growth with mean GI50 values suggesting effective cytotoxicity against specific cancer types .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.53 | 45.00 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro tests demonstrated that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis .
Case Study 1: Anticancer Efficacy
A detailed case study published in RSC Advances highlighted the synthesis and evaluation of this compound's anticancer efficacy using standard NCI protocols. The compound was found to significantly inhibit tumor growth in preclinical models, demonstrating its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial evaluation of this compound against resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound’s structural uniqueness lies in its substitution pattern: 4-chlorophenyl and 3-fluorobenzylsulfanyl . Below is a comparative analysis of key analogs:
Physicochemical and Electronic Properties
- Halogen Effects: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions compared to 3-chlorophenyl analogs (e.g., ), which may reduce steric hindrance.
- Core Modifications: Tetrahydroisoquinoline scaffolds (target compound) offer rigidity and planarity, favoring π-π stacking interactions, whereas pyridine or dihydropyridine cores (e.g., ) introduce polarity and conformational flexibility.
Research Findings and Implications
- Positional Isomerism : Fluorine at 3-position on benzyl (target) vs. 2-position () may influence receptor binding due to altered dipole moments and steric profiles.
- Metabolic Stability : Sulfanyl groups (target, ) could enhance resistance to oxidative metabolism compared to oxo-containing analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
